molecular formula C14H18BrFN2O2 B6709931 N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide

Cat. No.: B6709931
M. Wt: 345.21 g/mol
InChI Key: UNDHFUORRMHINF-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a propyl chain, which is further connected to a 2-methylbutanediamide moiety

Properties

IUPAC Name

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFN2O2/c1-9(7-13(17)19)14(20)18-6-2-3-10-4-5-11(15)8-12(10)16/h4-5,8-9H,2-3,6-7H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDHFUORRMHINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C(=O)NCCCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring to obtain 4-bromo-2-fluorophenyl derivatives.

    Alkylation: The next step is the alkylation of the brominated and fluorinated phenyl ring with a propyl chain.

    Amidation: The final step involves the amidation reaction where the propyl chain is reacted with 2-methylbutanediamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and alkyl chain moieties.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)acetamide
  • N-(4-bromo-2-fluorophenyl)propionamide
  • N-(4-bromo-2-fluorophenyl)butyramide

Uniqueness

N-[3-(4-bromo-2-fluorophenyl)propyl]-2-methylbutanediamide is unique due to its specific substitution pattern and the presence of a 2-methylbutanediamide moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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